



Application Notes and Protocols: LY2880070 and Gemcitabine Combination Therapy

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Compound of Interest		
Compound Name:	LY2880070	
Cat. No.:	B8196068	Get Quote

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This document provides a comprehensive overview of the preclinical and clinical data on the combination therapy of **LY2880070**, a CHK1 inhibitor, and the chemotherapeutic agent gemcitabine. It includes detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the underlying biological pathways and experimental workflows.

Introduction

Gemcitabine is a nucleoside analog that acts as a cornerstone in the treatment of various cancers, including pancreatic, non-small cell lung, bladder, and breast cancers.[1][2] Its mechanism of action involves the inhibition of DNA synthesis, primarily by arresting cells in the S-phase of the cell cycle and inducing apoptosis.[2][3][4] Gemcitabine is a prodrug that is intracellularly phosphorylated to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[3][4][5] dFdCTP competes with the natural deoxycytidine triphosphate for incorporation into DNA, leading to chain termination, while dFdCDP inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[4][5]

LY2880070 is an orally bioavailable and selective ATP-competitive inhibitor of checkpoint kinase 1 (CHK1).[6][7] CHK1 is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response pathway, mediating cell cycle checkpoint control to allow for DNA repair.[6][7] By inhibiting CHK1, **LY2880070** abrogates DNA damage repair, leading to an accumulation of damaged DNA, inhibition of cell cycle arrest, and ultimately, apoptosis.[6][7]

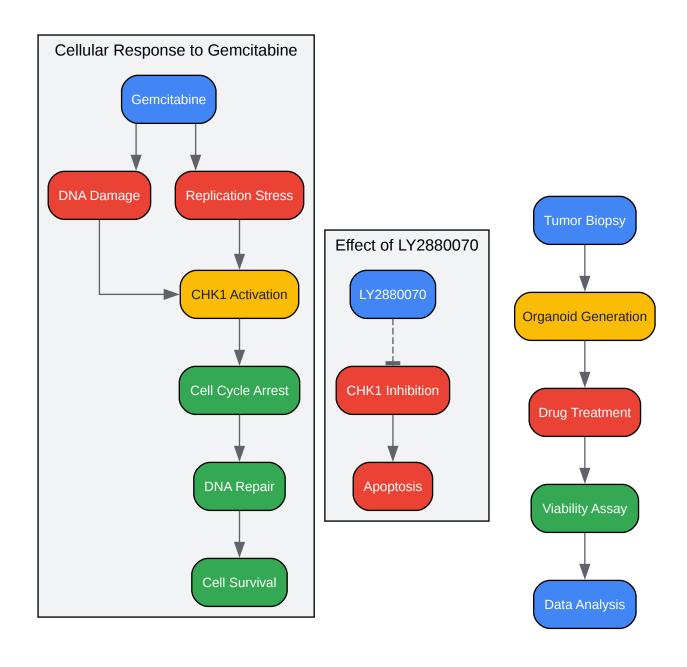


This mechanism suggests that **LY2880070** can potentiate the cytotoxic effects of DNA-damaging agents like gemcitabine.[6] Preclinical studies have indeed shown promise for this combination in models of pancreatic ductal adenocarcinoma (PDAC).[8][9]

Mechanism of Action: A Synergistic Approach

The combination of gemcitabine and **LY2880070** is designed to exploit the cellular response to DNA damage. Gemcitabine induces DNA damage and replication stress, which in turn activates the CHK1-mediated cell cycle checkpoints as a survival mechanism for cancer cells. By coadministering **LY2880070**, this protective checkpoint is inhibited, leading to mitotic catastrophe and enhanced cancer cell death.





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